2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Description
2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 5 and a pyrazole ring at position 1, linked via an ethanol bridge. The methyl group on the thiophene ring contributes electron-donating effects, while the pyrazole and ethanol moieties provide hydrogen-bonding capabilities.
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(5-methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C10H12N2OS/c1-7-2-8(6-14-7)3-10(13)9-4-11-12-5-9/h2,4-6,10,13H,3H2,1H3,(H,11,12) |
InChI Key |
WAGBDVHSNKEGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling of Thiophene and Pyrazole Rings: The final step involves coupling the thiophene and pyrazole rings through a suitable linker, such as an ethan-1-ol group, using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on substituent variations, synthetic routes, and inferred physicochemical properties. Key findings are summarized below:
Structural and Substituent Analysis
Table 1: Comparative Analysis of Structural Features
Key Differences and Implications
Thiophene Substituents: The methyl group at position 5 in the target compound (electron-donating) contrasts with the bromine in (electron-withdrawing), which may alter reactivity and binding interactions .
Pyrazole Modifications :
- The unsubstituted 1H-pyrazole in the target compound lacks the fluoroethyl () or phenyl () groups seen in analogs, reducing steric hindrance and altering polarity .
- Benzothiazole-thio groups in introduce sulfur atoms, which may enhance interactions with metal ions or enzymes .
Functional Groups: The ethanol bridge in the target compound enables hydrogen bonding, similar to the phenol group in and . However, the latter may exhibit stronger acidity and solubility .
Biological Activity
The compound 2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic organic compound that combines a thiophene ring with a pyrazole moiety. This structural combination suggests potential biological activities, particularly in pharmacology. Research into compounds featuring pyrazole and thiophene has revealed a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , and its structure features a thiophene ring attached to a pyrazole derivative. The presence of these heterocycles is significant as they are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene derivatives exhibit notable antimicrobial properties. A study published in the Egyptian Journal of Chemistry highlighted that pyrazoles can demonstrate significant antibacterial and antifungal activities due to their ability to interfere with microbial metabolism and cell wall synthesis . The specific compound may possess similar properties, warranting further investigation.
Anti-inflammatory Effects
Pyrazole derivatives have been documented for their anti-inflammatory effects. A review of literature suggests that these compounds inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced prostaglandin synthesis, thereby alleviating inflammation . The incorporation of a thiophene ring may enhance these effects, as thiophenes are known to modulate inflammatory pathways.
Anticancer Potential
The anticancer properties of pyrazole derivatives have gained attention in recent years. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways . The specific interactions of 2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol with cancer cell lines remain to be explored but could reveal promising results.
Case Studies
Several studies have investigated related compounds with similar structures:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. The results indicated significant antimicrobial and anti-inflammatory effects, suggesting that structural modifications could enhance these activities .
- Anticancer Activity Assessment : In vitro studies on pyrazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines. The mechanisms involved included cell cycle arrest and induction of apoptosis, highlighting the therapeutic potential of these compounds .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
